molecular formula C23H25FN2O3S B2528299 N-cyclohexyl-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide CAS No. 850932-64-8

N-cyclohexyl-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide

Cat. No.: B2528299
CAS No.: 850932-64-8
M. Wt: 428.52
InChI Key: DEZZGTDPRNOCHY-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorophenyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with 3-fluorobenzyl chloride to form N-cyclohexyl-3-fluorobenzylamine. This intermediate is then reacted with indole-3-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is also considered to ensure efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclohexyl-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors, potentially modulating their activity. The fluorophenyl group may enhance binding affinity and specificity. The sulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(N-(3-fluorophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamido)-2-(o-tolyl)acetamide
  • ADB-FUBIATA : A synthetic cannabinoid with a similar acetamide linker structure.
  • AFUBIATA : Another synthetic cannabinoid with structural similarities.

Uniqueness

N-cyclohexyl-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide is unique due to its combination of a cyclohexyl group, fluorophenyl group, and indole moiety. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c24-18-8-6-7-17(13-18)14-26-15-22(20-11-4-5-12-21(20)26)30(28,29)16-23(27)25-19-9-2-1-3-10-19/h4-8,11-13,15,19H,1-3,9-10,14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZZGTDPRNOCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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